N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide
説明
特性
IUPAC Name |
N-[4-amino-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN5O3S/c20-11-7-5-10(6-8-11)17(28)24-15-16(22)25-19(26-18(15)29)30-9-14(27)23-13-4-2-1-3-12(13)21/h1-8H,9H2,(H,23,27)(H,24,28)(H3,22,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYQBVKMEVULKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is Histone Deacetylase-3 (HDAC3) . HDAC3 is one of the eleven zinc-dependent histone deacetylases that catalyze the hydrolysis of acetyl groups from histone lysine residues. It plays a crucial role in the regulation of gene expression and cell proliferation.
生物活性
N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C20H18FN5O3S
- Molecular Weight: 427.5 g/mol
- CAS Number: 888423-41-4
The compound features a pyrimidine core substituted with various functional groups, including a fluorophenyl moiety and a chlorobenzamide group, which may contribute to its biological activities.
Research indicates that compounds similar to N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide often interact with multiple biological pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity: Compounds with similar structures have shown inhibitory effects on various enzymes, including histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
- Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways related to neurotransmission and cell growth.
- Cell Cycle Regulation: Preliminary studies suggest that it could induce cell cycle arrest and apoptosis in cancer cell lines by modulating histone acetylation levels .
Anticancer Potential
Several studies have focused on the anticancer properties of compounds related to N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide:
Neuropharmacological Effects
Preliminary findings suggest that similar compounds may exhibit neuropharmacological effects, potentially influencing serotonin receptor pathways. This could lead to applications in treating psychiatric disorders .
Case Studies
-
Case Study: HDAC Inhibition
- A compound structurally similar to N-(4-amino...) was tested for HDAC inhibition.
- Results indicated a potent inhibitory effect on class I HDAC isoforms, leading to enhanced apoptosis in cancer cells.
- Case Study: Antipsychotic Activity
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction intermediates be optimized?
Answer:
The compound’s synthesis likely involves sequential functionalization of the pyrimidine core. A general approach includes:
- Step 1: Formation of the pyrimidinone scaffold via cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions.
- Step 2: Introduction of the thioether moiety using a nucleophilic substitution reaction between a 2-fluorophenylglycine-derived thiol and a halogenated pyrimidine intermediate.
- Step 3: Coupling of the 4-chlorobenzamide group via amide bond formation, typically using carbodiimide coupling agents (e.g., EDC/HOBt).
Optimization Tips:
- Monitor reaction progress with HPLC to isolate intermediates and minimize side products.
- Adjust solvent polarity (e.g., DMF vs. THF) to enhance yields in nucleophilic substitutions .
Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?
Answer:
- Spectroscopy:
- 1H/13C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic and amide protons.
- IR Spectroscopy: Confirm carbonyl (C=O) and thioether (C-S) functional groups (stretching at ~1650–1700 cm⁻¹ and ~600–700 cm⁻¹, respectively).
- Crystallography:
Advanced: How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved for this compound?
Answer:
- Twinning: Apply the HKLF5 format in SHELXL to refine twinned data. Use the TWIN and BASF commands to model twin laws.
- Disordered Moieties:
- Split atoms into multiple positions with occupancy constraints.
- Validate refinement using R1 and wR2 residuals; ensure Δρmax/Δρmin < 0.5 eÅ⁻³.
- Validation Tools: Cross-check with PLATON (ADDSYM) to detect missed symmetry .
Advanced: What computational strategies predict the compound’s reactivity and interaction with biological targets?
Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidine ring.
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., bacterial PPTases). Key residues for hydrogen bonding include Ser/Thr side chains.
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
Biological Activity: How should researchers design assays to evaluate antimicrobial potential?
Answer:
- MIC Determination:
- Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO < 1% v/v).
- Mechanistic Studies:
Data Contradictions: How to address discrepancies in biological activity across studies?
Answer:
- Source Analysis:
- Compare assay conditions (pH, temperature, inoculum size).
- Validate compound purity (>95% via HPLC) to rule out impurity-driven effects.
- Resistance Testing: Screen for efflux pump overexpression (e.g., norA in S. aureus) using ethidium bromide accumulation assays .
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
Answer:
- Salt Formation: Screen with counterions (e.g., HCl, sodium) via solvent evaporation.
- Nanoformulation: Use PLGA nanoparticles (size < 200 nm) prepared by nanoprecipitation.
- Pharmacokinetics: Conduct IV/PO crossover studies in rodents to calculate AUC and half-life. Optimize dosing using compartmental modeling .
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